molecular formula C8H12O2 B13565200 5-Methoxybicyclo[2.2.1]heptan-2-one CAS No. 1823044-64-9

5-Methoxybicyclo[2.2.1]heptan-2-one

Cat. No.: B13565200
CAS No.: 1823044-64-9
M. Wt: 140.18 g/mol
InChI Key: JJAZPXZSNVRJPC-UHFFFAOYSA-N
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Description

5-Methoxybicyclo[2.2.1]heptan-2-one is a norbornane-derived ketone of interest in advanced organic synthesis and materials science research. This functionalized bicyclic compound serves as a versatile chiral building block for constructing complex molecular architectures, including natural product analogs and specialty polymers. Its rigid scaffold is valuable in medicinal chemistry for studying structure-activity relationships and in materials science for developing novel polymers with specific thermal and mechanical properties. Researchers also utilize this and related norbornane frameworks in developing photosensitive resin compositions for electronic applications . As a high-purity chemical, it is intended for laboratory research purposes only. This product is not for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets prior to handling.

Properties

CAS No.

1823044-64-9

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

5-methoxybicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C8H12O2/c1-10-8-4-5-2-6(8)3-7(5)9/h5-6,8H,2-4H2,1H3

InChI Key

JJAZPXZSNVRJPC-UHFFFAOYSA-N

Canonical SMILES

COC1CC2CC1CC2=O

Origin of Product

United States

Preparation Methods

Classical Diels-Alder Approach

The synthesis of bicyclo[2.2.1]heptane derivatives, including methoxy-functionalized variants, often employs the Diels-Alder reaction between cyclopentadiene and acyclic olefins such as 2-butene or its derivatives. This reaction forms the core bicyclic structure efficiently and regioselectively.

Reaction Scheme:

Cyclopentadiene + 2-Butene → Bicyclo[2.2.1]heptane derivative

Key Conditions:

  • Temperature: Typically conducted at low temperatures (~−20°C to room temperature) to control regioselectivity.
  • Catalyst: No catalyst needed; however, Lewis acids like AlCl₃ can accelerate the reaction.
  • Solvent: Toluene or hexane are common choices.

Functionalized Diels-Alder for Oxy-Substituted Derivatives

In recent studies, such as the work by Zhang et al., a sequential Diels-Alder followed by rearrangement was used to synthesize functionalized bicyclo[2.2.1]heptanes with oxy groups at bridgehead positions, which can be further methylated to obtain methoxy derivatives.

Reaction Conditions:

  • Use of 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes.
  • Temperature: -20°C for the initial Diels-Alder step, followed by heating to 80°C for rearrangement.
  • Catalysts: MeAlCl₂ (methylaluminum dichloride) for rearrangement.

Outcome:

  • Formation of intermediates like 1,3-dioxabicyclo[2.2.1]heptanes.
  • These intermediates serve as precursors for methoxy substitution at the bridgehead.

Isomerization and Functionalization of Bicyclo[2.2.1]heptanes

Isomerization of Methyl-Substituted Bicycloheptanes

The synthesis of 5-methoxy derivatives involves selective isomerization of methylated bicyclo[2.2.1]heptanes. An acid-catalyzed rearrangement is often employed, with reaction temperatures ranging from 20°C to 400°C depending on catalyst strength.

Reaction Conditions:

Catalyst Type Temperature Range Pressure Remarks
Strong acid (e.g., H₂SO₄) 20–150°C Atmospheric Efficient for isomerization to methoxy derivatives
Medium acid strength 150–250°C No specific pressure Suitable for controlled rearrangement
Weak acid 250–400°C No specific pressure For high-temperature rearrangements

One-Pot Diels-Alder and Isomerization

The process can be streamlined into a one-step reaction where 2-butene and cyclopentadiene are reacted in the presence of an acid catalyst, directly yielding methoxy-substituted bicyclo[2.2.1]heptanes.

Reaction Parameters:

  • Temperature: 150–350°C
  • Catalyst: Acidic (e.g., p-toluenesulfonic acid)
  • Pressure: Ambient or slightly elevated

Alternative Synthetic Strategies

Radical and Photochemical Methods

Photochemical transformations have been explored for functionalizing the bicyclo[2.2.1]heptane skeleton, including oxy-functionalization at bridgehead carbons, which could be adapted for methoxy groups. These methods often involve UV irradiation and radical initiators, but are less common for direct synthesis of 5-methoxy derivatives.

Functional Group Interconversions

Starting from simpler derivatives, such as norbornanone or norcamphor , methylation at the bridgehead position can be achieved via methylation reagents like methyl iodide or dimethyl sulfate under basic conditions, followed by oxidation to introduce the ketone functionality.

Summary of Key Data and Reaction Conditions

Method Starting Materials Key Reagents Temperature Catalyst Yield Remarks
Diels-Alder + Rearrangement Cyclopentadiene + 2-butene MeAlCl₂, acid −20°C to 80°C Lewis acids, acids Variable Functionalized intermediates for methoxy substitution
One-step Diels-Alder + Isomerization 2-Butene + Cyclopentadiene Acid catalyst 150–350°C Acid High Streamlined synthesis of methoxy derivatives
Methylation of Norbornanone Norbornanone derivatives Methyl iodide, base Room temp NaH, K₂CO₃ Moderate to high For methylation at bridgehead

Chemical Reactions Analysis

Types of Reactions

5-Methoxybicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxybicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxybicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ketone groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The bicyclo[2.2.1]heptan-2-one scaffold is versatile, with substituents significantly altering physicochemical and functional properties. Below is a comparative analysis of key analogs:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Bicyclo[2.2.1]heptan-2-one C₇H₁₀O 110.16 None Parent compound; used as a precursor in synthetic chemistry
3,3-Dimethylbicyclo[2.2.1]heptan-2-one C₉H₁₄O 138.21 3,3-dimethyl Increased steric hindrance; used in stereochemical studies
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor) C₁₀H₁₆O 152.23 1,7,7-trimethyl Natural monoterpene; antimicrobial, insecticidal
5-Methoxybicyclo[2.2.1]heptan-2-one* C₉H₁₂O₂ 152.19 (estimated) 5-methoxy, 2-keto Enhanced polarity; potential bioactivity (inferred from analogs)
2-Ethyl-5-methoxybicyclo[2.2.1]heptane C₁₀H₁₈O 154.25 2-ethyl, 5-methoxy Reduced reactivity due to ethyl group; solvent applications

*Estimated based on structural similarity to camphor.

Key Research Findings

Stereochemical Resolution : The absolute configuration of bicyclo[2.2.1]heptan-2-one was unambiguously determined via X-ray crystallography of its 2-chlorocarboxamide precursor, resolving prior ambiguities .

Reactivity Limitations : Bicyclo[2.2.1]heptan-2-one derivatives exhibit low reactivity in radical anion coupling, favoring reduction over substitution due to steric and electronic constraints .

Natural Occurrence: Bicyclic ketones are minor components in plant extracts (e.g., Artemisia annua), contributing to ecological defense mechanisms .

Q & A

Q. What are the primary synthetic strategies for 5-Methoxybicyclo[2.2.1]heptan-2-one, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves oxidation of methoxy-substituted bicyclic alcohols (e.g., 5-methoxybicyclo[2.2.1]heptan-2-ol) using oxidizing agents like KMnO₄ or CrO₃ under controlled conditions . Alternative routes include Baeyer-Villiger oxidation of Diels-Alder-derived precursors (e.g., 7-(methoxymethyl)bicyclo[2.2.1]hept-5-en-2-one) with peracids to introduce ketone functionality . Optimization focuses on solvent polarity (e.g., dichloromethane for radical stabilization), temperature (0–25°C), and reaction time (4–12 hours) to minimize side products .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer : Structural confirmation employs:
  • ¹H/¹³C NMR : To identify methoxy (-OCH₃) and ketone (C=O) signals, with bicyclic proton environments showing characteristic splitting patterns .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 154 for C₈H₁₀O₂) and fragmentation patterns validate the bicyclic framework .
  • X-ray Crystallography : Resolves absolute configuration, particularly for stereoisomeric forms .

Q. What are the common chemical reactions involving this compound?

  • Methodological Answer : Key reactions include:
  • Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, useful for probing steric effects in bicyclic systems .
  • Nucleophilic Substitution : Methoxy groups undergo demethylation with BBr₃ to form hydroxyl derivatives for further functionalization .
  • Photochemical Rearrangements : UV irradiation induces ring-opening or transannular reactions, studied via time-resolved spectroscopy .

Advanced Research Questions

Q. How is stereochemical purity assessed in this compound derivatives?

  • Methodological Answer : Absolute configuration is determined via:
  • Single-Crystal X-ray Diffraction : Resolves spatial arrangement of substituents (e.g., methoxy vs. ketone groups) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB and polar mobile phases (e.g., hexane/isopropanol) .
  • Optical Rotation Comparisons : Matches experimental [α]D values with literature data for known stereoisomers .

Q. Why do certain enolates fail to couple with this compound in photostimulated reactions?

  • Methodological Answer : Cyclic enolates (e.g., bicyclo[2.2.1]heptan-2-one enolates) exhibit low reactivity due to steric hindrance and unfavorable radical anion stabilization. Computational modeling (DFT) shows that bulky bicyclic frameworks hinder orbital overlap with radical intermediates, favoring reduction pathways (e.g., hydrogen abstraction) over coupling .

Q. What role does this compound play in prostaglandin synthesis?

  • Methodological Answer : It serves as a precursor to the Corey lactone, a key intermediate in prostaglandin synthesis. The Baeyer-Villiger oxidation of 7-(methoxymethyl)bicyclo[2.2.1]hept-5-en-2-one introduces a lactone ring, enabling stereoselective functionalization for bioactive analogs .

Q. How can isotopic labeling (e.g., ¹⁴C) be applied to study metabolic pathways of bicyclic ketones?

  • Methodological Answer : ¹⁴C-labeled this compound is synthesized via:
  • Radiolabeled Precursors : Using ¹⁴C-methyl iodide to introduce the methoxy group .
  • Tracer Studies : Administering labeled compounds in vitro/in vivo and tracking metabolites via scintillation counting or autoradiography .

Q. What computational tools predict the drug-likeness of this compound derivatives?

  • Methodological Answer :
  • SwissADME : Predicts pharmacokinetic properties (e.g., logP, bioavailability) based on substituent effects .
  • Molecular Docking : Screens binding affinity to target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina .

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